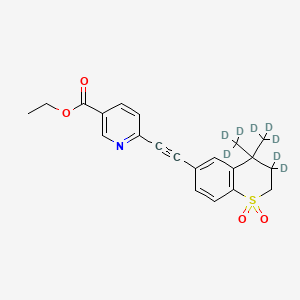

Tazarotene sulfone-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO4S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2 |

InChI Key |

SJFOIGKIUMLIQZ-GHVPMAEMSA-N |

Isomeric SMILES |

[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H] |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |

Origin of Product |

United States |

Synthesis and Characterization of Tazarotene Sulfone D8

Deuterium (B1214612) Incorporation Strategies in Complex Organic Synthesis

The synthesis of Tazarotene (B1682939) sulfone-d8 requires a strategic approach to introduce deuterium atoms into the molecular framework with high efficiency and positional control. Given the structure of Tazarotene, deuterium labeling can be envisioned on either the thiochroman (B1618051) or the nicotinic acid ethyl ester moiety prior to their coupling.

Precursor Selection and Chemical Derivatization Pathways

The synthesis of Tazarotene typically involves a Sonogashira coupling reaction between two key intermediates: 4,4-dimethyl-6-ethynylthiochromane and ethyl 6-chloronicotinate. chemicalbook.comgoogleapis.comwikipedia.org A plausible synthetic route for Tazarotene sulfone-d8 would therefore involve the preparation of a deuterated version of one of these precursors.

A logical approach would be to introduce the deuterium atoms onto the 4,4-dimethylthiochroman-6-yl portion of the molecule, specifically on the gem-dimethyl groups, to create a d6-labeled intermediate. The subsequent oxidation of the thioether to a sulfone and coupling would lead to the desired product. An alternative, though likely more complex, strategy could involve the deuteration of the ethyl nicotinate (B505614) precursor.

Hypothetical Synthetic Pathway:

Deuteration of a Precursor: A suitable starting material, such as a precursor to the 4,4-dimethylthiochroman (B1599648) ring system, would be subjected to deuteration. This could potentially be achieved through methods like acid- or base-catalyzed hydrogen-deuterium exchange on a precursor containing the gem-dimethyl groups. nih.gov

Formation of the Deuterated Thiochroman: The deuterated precursor would then be cyclized to form 4,4-di(trideuteriomethyl)thiochroman.

Introduction of the Ethynyl (B1212043) Group: The ethynyl group would be introduced at the 6-position of the deuterated thiochroman, likely through a reaction with a protected acetylene (B1199291) derivative followed by deprotection.

Sonogashira Coupling: The resulting deuterated 4,4-dimethyl-6-ethynylthiochromane would then be coupled with ethyl 6-chloronicotinate using a palladium-copper catalyst system, a hallmark of the Sonogashira reaction. wikipedia.orglibretexts.orgorganic-chemistry.org

Oxidation to the Sulfone: The final step would be the selective oxidation of the thioether in the deuterated Tazarotene molecule to the corresponding sulfone using an oxidizing agent like hydrogen peroxide or a peroxy acid. researchgate.netrsc.orgresearchgate.net The thioether is generally more susceptible to oxidation than other functional groups present in the molecule, such as the thiazole (B1198619) or nitrile, making this a feasible chemoselective transformation.

Optimization of Deuteration Yields and Positional Specificity

Achieving high deuteration yields and ensuring the deuterium is incorporated at the desired positions are critical for the successful synthesis of this compound. Several factors influence the efficiency of deuterium incorporation:

Choice of Deuterium Source: Deuterated water (D₂O), deuterated solvents, or deuterium gas are common sources. The choice depends on the specific reaction conditions and the nature of the substrate.

Catalyst Selection: For hydrogen-deuterium exchange reactions on aromatic systems, transition metal catalysts such as palladium, platinum, or rhodium are often employed. nih.govresearchgate.net The choice of catalyst can significantly impact the efficiency and regioselectivity of the deuteration.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize deuterium incorporation and minimize side reactions. Microwave-assisted deuteration can sometimes offer faster reaction times and higher yields. nih.gov

Protecting Groups: In some cases, protecting groups may be necessary to prevent unwanted side reactions or to direct the deuteration to a specific position.

Table 1: Factors Influencing Deuteration Efficiency

| Factor | Description | Potential Impact |

| Catalyst | Type and loading of the transition metal catalyst. | Affects reaction rate and positional selectivity. |

| Deuterium Source | Isotopic purity and reactivity of the deuterium source. | Directly impacts the maximum achievable deuteration level. |

| Temperature | Reaction temperature. | Influences reaction kinetics and potential for side reactions. |

| Solvent | Polarity and protic nature of the solvent. | Can affect catalyst activity and substrate solubility. |

| Base/Acid | Presence and strength of a base or acid co-catalyst. | Can promote H/D exchange at specific sites. |

Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment

Once synthesized, the isotopic purity of this compound must be rigorously assessed to confirm the degree and location of deuterium incorporation. This is typically achieved through a combination of advanced mass spectrometry and nuclear magnetic resonance spectroscopy.

Advanced Mass Spectrometry for Deuterium Enrichment Verification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a deuterated compound. By comparing the mass spectra of the deuterated and non-deuterated analogs, the number of incorporated deuterium atoms can be determined. The mass of this compound would be expected to be 8 atomic mass units higher than its non-deuterated counterpart.

Nuclear Magnetic Resonance Spectroscopy for Labeling Site Confirmation

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the labeling sites.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will be split into multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound.

Table 2: Spectroscopic Data for Isotopic Purity Assessment (Hypothetical)

| Technique | Expected Observation for this compound | Information Gained |

| HRMS | Molecular ion peak shifted by +8 m/z units compared to the unlabeled compound. | Confirmation of the total number of incorporated deuterium atoms. |

| ¹H NMR | Disappearance or significant reduction of signals for the methyl protons on the thiochroman ring. | Confirmation of the specific sites of deuteration. |

| ²H NMR | Presence of a signal corresponding to the chemical shift of the methyl groups. | Direct detection of the incorporated deuterium. |

| ¹³C NMR | Splitting of the carbon signals for the methyl groups and the quaternary carbon to which they are attached. | Further confirmation of the labeling sites. |

Scale-Up Considerations for Academic and Research Supply

The synthesis of this compound for academic and research purposes requires careful consideration of scalability. The key Sonogashira coupling step, in particular, presents several challenges when moving from a laboratory to a larger scale. silicycle.comhes-so.chresearchgate.netsci-hub.box

Catalyst Cost and Removal: Palladium catalysts are expensive, and their efficient removal from the final product is crucial, especially for compounds intended for biological studies. Strategies for catalyst recycling and purification of the product need to be developed.

Reaction Conditions: Maintaining consistent temperature and mixing on a larger scale can be challenging and may require specialized equipment. The Sonogashira reaction can also be sensitive to oxygen, necessitating an inert atmosphere. sci-hub.box

Safety: The use of potentially hazardous reagents and solvents requires appropriate safety protocols and engineering controls.

Purification: As the scale of the synthesis increases, purification by chromatography can become impractical. Crystallization or other bulk purification methods may need to be developed to obtain the product with the required purity.

Developing a robust and scalable process is essential to ensure a reliable supply of this compound for research applications.

Metabolic Pathway Elucidation and Tracer Applications of Tazarotene Sulfone D8

In Vitro Studies of Tazarotene (B1682939) and Metabolite Biotransformation

The metabolic journey of tazarotene begins with its conversion to the active metabolite, tazarotenic acid, followed by a series of oxidative transformations. fda.gov In vitro laboratory models are essential for dissecting these intricate pathways.

Identification of Enzymatic Systems Involved in Sulfone Formation in Cellular Models

The biotransformation of tazarotene is a multi-step enzymatic process. Initially, the prodrug tazarotene is rapidly hydrolyzed by esterase enzymes found in the blood and liver, forming its primary active metabolite, tazarotenic acid. nih.govresearchgate.net

Subsequent oxidation of tazarotenic acid leads to the formation of tazarotenic acid sulfoxide (B87167), which is then further oxidized to tazarotenic acid sulfone. nih.govnps.org.au Extensive in vitro studies using cellular models, such as human liver microsomes and cDNA-expressed recombinant enzymes, have identified several key enzymatic systems responsible for these oxidative steps. washington.edunih.gov

The primary enzymes implicated in the formation of tazarotenic acid sulfoxide include Cytochrome P450 (CYP) isozymes, specifically CYP2C8, CYP26A1, and CYP26B1, along with contributions from CYP3A enzymes. nih.gov Additionally, Flavin-Containing Monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, play a significant role in this initial oxidation. washington.edunih.gov The subsequent conversion of the sulfoxide intermediate to the stable tazarotenic acid sulfone is catalyzed by CYP26A1 and CYP26B1. nih.gov

| Metabolic Step | Enzyme Family | Specific Isozymes Involved | Primary Role |

|---|---|---|---|

| Tazarotene → Tazarotenic Acid | Esterases | Paraoxon-inhibitable serine esterases | Initial hydrolysis of the prodrug. nih.gov |

| Tazarotenic Acid → Tazarotenic Acid Sulfoxide | Cytochrome P450 (CYP) | CYP2C8, CYP26A1, CYP26B1, CYP3A family nih.govnih.gov | First oxidation step. |

| Flavin-Containing Monooxygenase (FMO) | FMO1, FMO3 washington.edu | ||

| Tazarotenic Acid Sulfoxide → Tazarotenic Acid Sulfone | Cytochrome P450 (CYP) | CYP26A1, CYP26B1 nih.gov | Second oxidation step. |

Subcellular Localization of Metabolic Events

The enzymes responsible for metabolizing tazarotene are localized within specific compartments of the cell. The initial hydrolysis by esterases occurs in both the blood and within liver cells. nih.gov

The subsequent oxidative reactions, catalyzed by CYP and FMO enzymes, are primarily localized in the endoplasmic reticulum of cells, particularly in the liver and skin. researchgate.netresearchgate.netresearchgate.net This is confirmed by studies that successfully utilize microsomes—vesicles formed from the endoplasmic reticulum—from both liver and skin cells to demonstrate the metabolism of tazarotenic acid. researchgate.netnih.gov The requirement of the cofactor NADPH for these oxidative reactions is a hallmark of microsomal enzyme systems like CYPs and FMOs. nih.govresearchgate.net The use of S9 fractions, which contain both microsomal and cytosolic (soluble) components of the cell, further supports the characterization of these metabolic events. researchgate.net

Application of Tazarotene Sulfone-d8 in Tracing Retinoid Metabolic Fates

Deuterated compounds, such as this compound, are indispensable tools for modern metabolic research. nih.gov The substitution of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), allows for precise tracking and quantification of the compound and its derivatives within complex biological systems.

Isotope Dilution Mass Spectrometry for Metabolic Profiling in Biological Matrices

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the accurate quantification of molecules in biological samples like plasma or tissue extracts. nih.govnih.gov The method involves adding a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, to a sample. nih.gov This labeled compound serves as an internal standard. umsl.edumdpi.com

Because the deuterated standard is chemically identical to the natural (non-deuterated) analyte, it behaves identically during sample extraction, purification, and analysis, correcting for any potential loss of the analyte during these steps. nih.gov In the mass spectrometer, the deuterated standard is easily distinguished from the non-deuterated analyte due to its higher mass. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise concentration of the analyte in the original sample can be determined. mdpi.com

Differentiation of Endogenous Metabolic Products from Exogenous Tracer Derivatives

A significant challenge in metabolic research is distinguishing between compounds that are naturally present in the body (endogenous) and those derived from an administered drug (exogenous). Stable isotope labeling provides a definitive solution to this problem. nih.govox.ac.uk

When a deuterated tracer like deuterated tazarotene is introduced into a biological system, the metabolic enzymes process it just as they would the non-deuterated drug. acs.org Consequently, all downstream metabolites, including the sulfoxide and sulfone forms, will retain the deuterium atoms. This "mass tag" makes the drug-derived metabolites heavier than their endogenous counterparts. Using mass spectrometry, researchers can selectively detect these heavier, deuterated metabolites, allowing for unambiguous tracking of the drug's metabolic fate without interference from naturally occurring retinoids or other similar molecules in the body. acs.org

Comparative Metabolism Across Preclinical Research Models Using Deuterated Analogs

Deuterated analogs are highly valuable in preclinical drug development for comparing metabolism across different species. nih.gov The metabolic profile of a drug can vary significantly between humans and animal models used in research, such as rats or mice. Understanding these differences is crucial for selecting the appropriate animal model to predict human pharmacokinetics and potential toxicity. nih.gov

The use of deuterated compounds aids this process in two key ways. Firstly, as tracers, they allow for precise side-by-side comparisons of metabolite profiles in different species, helping to identify species-specific pathways. Secondly, the substitution of hydrogen with deuterium can sometimes alter the rate of metabolism through a phenomenon known as the "kinetic isotope effect." escholarship.org The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can slow down metabolic reactions that involve breaking this bond, often a rate-limiting step in CYP-mediated oxidation. nih.gov

By comparing the pharmacokinetics of the deuterated drug versus its non-deuterated counterpart within and between different preclinical models, researchers can gain mechanistic insights into metabolic pathways and rates of clearance. researchgate.net This information is critical for extrapolating animal data to humans and predicting the drug's behavior in clinical settings. nih.gov

Advanced Analytical Methodologies and Bioanalytical Validation

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Tazarotene (B1682939) Sulfone-d8

LC-MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. eijppr.com The development of a robust LC-MS method is fundamental for accurately quantifying retinoid metabolites.

Effective chromatographic separation is essential to distinguish the analyte of interest from other endogenous and exogenous components in a biological sample. For retinoid metabolites, which include tazarotene, tazarotenic acid, and tazarotene sulfone, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed.

Research into the degradation of tazarotene has utilized reversed-phase C18 columns with a gradient mobile phase. nih.gov A typical mobile phase might consist of an aqueous component, such as 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid, and an organic solvent like acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the parent drug from its various metabolites, which may have different polarities. nih.gov The goal is to achieve symmetric peak shapes, adequate resolution between metabolites, and a short run time to allow for high-throughput analysis.

Table 1: Example Chromatographic Conditions for Retinoid Metabolite Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Start at 20% B, increase to 80% B over 10 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

This table represents typical starting conditions for method development and may require further optimization.

Mass spectrometry (MS) provides the high degree of sensitivity and specificity required for quantification at low concentrations. For retinoid analysis, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques. sciex.com Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification. uaeu.ac.ae

In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds. sciex.com For Tazarotene sulfone-d8, the mass-to-charge (m/z) ratio of its precursor and product ions would be slightly higher than that of the unlabeled Tazarotene sulfone due to the presence of eight deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Table 2: Hypothetical Mass Spectrometric Parameters for Tazarotene Sulfone and this compound

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|---|

| Tazarotene Sulfone | Positive ESI | [M+H]⁺ | [Fragment]⁺ | 20 |

Note: Specific m/z values and collision energies would be determined experimentally during method development.

This compound as an Internal Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. An SIL-IS is considered the ideal type of internal standard because it has nearly identical chemical and physical properties to the analyte. chromatographyonline.com

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (like this compound) to a sample before processing. researchgate.net The SIL-IS and the endogenous analyte are chemically indistinguishable during sample extraction, cleanup, and chromatographic separation. chromatographyonline.com

Therefore, any loss of analyte during the sample preparation process will be accompanied by a proportional loss of the SIL-IS. In the mass spectrometer, the two compounds are differentiated by their mass difference. The concentration of the unknown analyte is determined by measuring the ratio of the MS response of the analyte to that of the known-concentration SIL-IS. nih.gov This method corrects for variability in extraction recovery and potential matrix effects, leading to highly accurate and precise results.

Biological matrices such as plasma, serum, and tissue are complex mixtures containing numerous endogenous components like phospholipids, proteins, and salts. nih.gov These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to a phenomenon known as the "matrix effect". eijppr.combioanalysis-zone.com This effect can either suppress or enhance the analyte signal, causing inaccurate quantification. nih.gov

Using an SIL-IS like this compound is the most effective way to compensate for matrix effects. chromatographyonline.com Because the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, ensuring the reliability of the quantitative data. nih.gov

Rigorous Validation of Analytical Assays for Research Applications

Before an analytical method can be used for research applications, it must undergo rigorous validation to ensure its performance is reliable and reproducible. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

The validation process assesses several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically assessed as intra- and inter-day precision. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

The successful validation of these parameters demonstrates that the analytical method is suitable for its intended purpose in quantifying Tazarotene sulfone.

Table 3: List of Compounds

| Compound Name |

|---|

| Tazarotene |

| Tazarotene sulfone |

| This compound |

| Tazarotenic acid |

| Acetonitrile |

| Ammonium formate |

Linearity, Accuracy, and Precision Assessments for Deuterated Internal Standard Methods

The validation of a bioanalytical method is crucial to ensure its reliability for the intended application. When using a deuterated internal standard like this compound, key validation parameters include linearity, accuracy, and precision. These parameters demonstrate that the method can consistently and accurately measure the analyte concentration over a specific range.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of tazarotene metabolites, calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥0.99.

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) spanning the calibration range. The mean concentration should be within ±15% of the nominal value, except for the lower limit of quantification (LLOQ), where it should be within ±20%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The CV should not exceed 15% for QC samples, and 20% for the LLOQ.

The following tables present illustrative data for the validation of an LC-MS/MS method for a tazarotene metabolite using this compound as an internal standard.

Table 1: Linearity Assessment of a Tazarotene Metabolite Assay This table contains hypothetical data for illustrative purposes.

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 5.00 | 4.90 | 98.0 |

| 10.0 | 10.3 | 103.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.0 | 102.0 |

| 100.0 | 99.0 | 99.0 |

| 200.0 | 204.0 | 102.0 |

Table 2: Intra-day and Inter-day Accuracy and Precision This table contains hypothetical data for illustrative purposes.

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

|---|---|---|---|---|---|

| LLOQ | 1.00 | 105.0 | 8.5 | 103.0 | 11.2 |

| Low QC | 3.00 | 98.7 | 6.2 | 99.5 | 7.8 |

| Medium QC | 75.0 | 101.2 | 4.5 | 100.8 | 5.9 |

Evaluation of Stability in Relevant Biological and Analytical Conditions

Ensuring the stability of both the analyte and the internal standard in biological matrices and throughout the analytical process is a critical component of bioanalytical method validation. nih.govsci-hub.se Stability studies are conducted to determine the conditions under which the compounds remain unchanged. For this compound, this involves assessing its stability under various storage and handling conditions that mimic those encountered during sample collection, processing, and analysis.

Key stability assessments include:

Freeze-Thaw Stability: This evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing. Samples are subjected to multiple freeze-thaw cycles (e.g., three cycles) before analysis.

Short-Term (Bench-Top) Stability: This assesses the stability of the compounds in the biological matrix at room temperature for a period that reflects the typical sample handling and processing time.

Long-Term Stability: This determines the stability of the analyte and internal standard in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples (extracts) while they are in the autosampler waiting for injection into the analytical instrument.

The acceptance criteria for stability evaluations are typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

The following table provides representative data from stability assessments for a tazarotene metabolite and this compound in human plasma.

Table 3: Stability of a Tazarotene Metabolite and this compound in Human Plasma This table contains hypothetical data for illustrative purposes.

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |

|---|---|---|---|---|

| Freeze-Thaw (3 cycles at -20°C) | Low QC | 3.00 | 2.95 | 98.3 |

| High QC | 150.0 | 148.5 | 99.0 | |

| Short-Term (6 hours at RT) | Low QC | 3.00 | 2.98 | 99.3 |

| High QC | 150.0 | 151.2 | 100.8 | |

| Long-Term (90 days at -80°C) | Low QC | 3.00 | 3.05 | 101.7 |

| High QC | 150.0 | 147.9 | 98.6 | |

| Post-Preparative (24 hours at 4°C) | Low QC | 3.00 | 2.91 | 97.0 |

Mechanistic Insights from Deuterated Tazarotene Sulfone Studies

Investigation of Reaction Mechanisms and Kinetic Isotope Effects (KIE) in Retinoid Metabolism

The use of deuterated compounds is a cornerstone in the investigation of reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of Tazarotene (B1682939) sulfone-d8, replacing hydrogen atoms with deuterium (B1214612) can provide profound insights into the metabolic pathways of tazarotene.

The metabolism of tazarotene's active form, tazarotenic acid, to its sulfoxide (B87167) and subsequently to the sulfone metabolite is a key detoxification pathway. By introducing deuterium at specific positions on the tazarotene sulfone molecule, researchers could investigate the rate-limiting steps in its formation and further degradation. If the breaking of a carbon-hydrogen bond is a critical step in a metabolic reaction, replacing hydrogen with the heavier deuterium will slow down the reaction rate. This is known as a primary KIE and its observation would provide strong evidence for the specific mechanism of enzymatic action. The magnitude of the KIE can also offer clues about the transition state of the reaction.

Table 1: Potential Kinetic Isotope Effect Studies with Tazarotene Sulfone-d8

| Parameter | Description | Potential Finding with this compound |

| Reaction Rate | The speed at which tazarotene sulfone is metabolized or interacts with other molecules. | A slower reaction rate compared to the non-deuterated compound would indicate a primary KIE. |

| Rate-Limiting Step | The slowest step in a metabolic pathway that determines the overall rate. | Identification of which C-H bond cleavage is critical in the metabolism of tazarotene sulfone. |

| Transition State | The high-energy intermediate state in a chemical reaction. | The magnitude of the KIE can provide information about the geometry of the transition state. |

This table is illustrative of the potential data that could be generated from KIE studies, as specific experimental data for this compound is not currently available in the cited sources.

Elucidation of Enzyme-Substrate Interactions using Isotopic Probes

Deuterated compounds like this compound can also be used as isotopic probes to elucidate the specific interactions between a substrate and an enzyme. The substitution of hydrogen with deuterium can subtly alter the vibrational modes of chemical bonds, which can be detected by advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.

By observing the changes in the spectroscopic signature of this compound upon binding to a metabolizing enzyme (such as a cytochrome P450 enzyme), researchers could map the points of interaction within the enzyme's active site. This information is invaluable for understanding the specificity and efficiency of the enzyme. Furthermore, such studies can aid in the design of new drugs that can either inhibit or enhance the metabolism of tazarotene by targeting these specific enzyme-substrate interactions.

Isotope labeling has been used to understand enzyme-substrate interactions in various biological systems, including the metabolism of other retinoids. acs.org

Tracing Intracellular Transport and Distribution of Tazarotene Metabolites

A significant application of isotopically labeled compounds is in tracing their path through a biological system. This compound, being chemically identical to its non-deuterated counterpart in its biological interactions but distinguishable by its mass, is an excellent tracer for metabolic studies.

By administering Tazarotene-d8 (the precursor to this compound) to cell cultures or animal models, scientists can track its conversion to the deuterated sulfone metabolite and its subsequent distribution within different cellular compartments and tissues. Techniques like mass spectrometry can be used to detect and quantify the presence of this compound in various biological samples. This allows for a detailed understanding of the pharmacokinetics of tazarotene metabolites, including their absorption, distribution, metabolism, and excretion (ADME).

Such tracing studies are crucial for determining the sites of action and potential accumulation of metabolites, which can have implications for both therapeutic efficacy and potential toxicity. The use of stable isotopes for tracing metabolic pathways is a well-established technique in biochemical research. nih.gov

Understanding Molecular Basis of Retinoid Receptor Binding and Signaling Pathways Through Metabolite Analysis

The biological effects of retinoids are mediated through their binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While tazarotenic acid is the primary active metabolite that binds to these receptors, understanding the potential interactions of its downstream metabolites, such as tazarotene sulfone, is also important.

Although tazarotene sulfone is generally considered an inactive metabolite, studies using a deuterated version could definitively clarify its role, if any, in receptor binding and signaling. By using this compound in competitive binding assays with RARs and RXRs, researchers could precisely quantify its binding affinity. The use of a labeled compound allows for sensitive detection and eliminates ambiguity in distinguishing the experimental compound from endogenous molecules.

Future Directions and Emerging Research Avenues for Tazarotene Sulfone D8

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

A comprehensive understanding of biological systems requires the integration of data from various biomolecular levels, a field known as multi-omics. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular and organismal function. In dermatological research, particularly concerning conditions like psoriasis and atopic dermatitis where retinoids are used, multi-omics strategies are being employed to discover biomarkers and understand pathogenic mechanisms.

The precise quantification of metabolites is a cornerstone of these integrative studies. Tazarotene (B1682939) sulfone-d8 is critically important in the metabolomics component of a multi-omics analysis of tazarotene's effects. As a stable isotope-labeled internal standard, it enables the accurate and precise measurement of its unlabeled counterpart, tazarotene sulfone, in complex biological samples like skin tissue or plasma. This accuracy is vital for correcting analytical variations, such as matrix effects and extraction efficiency, ensuring that the metabolomic data is reliable.

Future research could leverage Tazarotene sulfone-d8 in multi-omics studies to:

Elucidate Drug Mechanisms: By correlating the quantified levels of tazarotene sulfone with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can build a detailed model of the molecular pathways modulated by tazarotene. This could reveal novel mechanisms of action beyond its known effects on retinoic acid receptors.

Identify Biomarkers: Integrating metabolomic data, anchored by the precise measurements afforded by this compound, with other omics layers can help identify biomarkers for treatment response or adverse effects.

Personalize Medicine: Understanding the complete biological picture of an individual's response to tazarotene could pave the way for personalized treatment strategies, optimizing efficacy and minimizing side effects.

Table 1: Role of this compound in a Multi-Omics Workflow

| Omics Field | Description | Role of this compound |

|---|---|---|

| Genomics | Study of an organism's complete set of DNA. | Indirect; provides metabolomic data to correlate with genetic predispositions to drug response. |

| Transcriptomics | Study of the complete set of RNA transcripts. | Indirect; allows for correlation between metabolite levels and gene expression changes. |

| Proteomics | Study of the complete set of proteins. | Indirect; enables linking of metabolite concentrations with protein expression and post-translational modifications. |

| Metabolomics | Study of the complete set of small molecules (metabolites). | Direct; serves as an internal standard for the accurate quantification of tazarotene sulfone, a key metabolite. |

Development of Novel Isotopic Labeling Strategies for Complex Retinoids

The synthesis of isotopically labeled compounds is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. For complex molecules like retinoids, site-specific labeling with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) is a powerful tool. This compound represents a specific deuterated analogue, but the future lies in developing a broader and more sophisticated library of labeled retinoids.

Novel labeling strategies for retinoids could include:

Multi-Isotope Labeling: Synthesizing retinoids with both ¹³C and ²H labels at different positions would allow for more complex metabolic tracing studies. This could help differentiate between various metabolic pathways simultaneously.

Site-Specific Deuteration: The strategic placement of deuterium can intentionally slow down metabolism at specific sites due to the kinetic isotope effect (KIE). This technique, known as "deuterium switching," can be used to develop new drug candidates with improved pharmacokinetic profiles. Future research could explore site-specific deuteration of tazarotene itself to modulate its conversion to tazarotenic acid and subsequently tazarotene sulfone.

Convergent Synthetic Schemes: The development of modular and convergent synthetic routes will be crucial for the efficient production of a wide variety of isotopomers of complex retinoids. This would allow researchers to select the most appropriate labeled compound for their specific experimental needs, whether for pharmacokinetic studies, metabolic flux analysis, or mechanistic investigations.

While deuterium is a common and cost-effective choice for labeling, its use has limitations, including the potential for hydrogen-deuterium exchange in solution or during mass spectrometry analysis. Therefore, future strategies may also increasingly rely on ¹³C labeling, which offers greater chemical stability.

Addressing Challenges in High-Throughput Metabolic Flux Analysis with Deuterated Standards

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of biochemical reactions in a metabolic network. It provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. Isotopically labeled compounds are central to MFA, acting as tracers to follow the flow of atoms through metabolic pathways.

While MFA has traditionally been a low-throughput and labor-intensive process, there is a growing need for high-throughput methods, especially in drug discovery and systems biology. However, this scaling-up presents several challenges where deuterated standards like this compound play a crucial role.

Challenges in High-Throughput MFA and the Role of Deuterated Standards:

Accurate Quantification: High-throughput workflows can introduce variability. Stable isotope-labeled internal standards are essential for accurate and reproducible quantification of metabolites across many samples. This compound serves this purpose for its specific analyte, ensuring that the measured changes in metabolite pools are biological and not technical artifacts.

Matrix Effects: Biological samples are complex mixtures that can interfere with the detection of the analyte of interest, a phenomenon known as matrix effects. Deuterated standards, which co-elute with the unlabeled analyte in chromatography, provide the best means of correcting for these effects.

Isotope Effects: A potential complication when using deuterated compounds as tracers in MFA is the kinetic isotope effect (KIE), where the heavier isotope can alter the rate of a chemical reaction. While this can be a challenge for tracers, it is less of a concern for internal standards used for quantification, as they are not intended to trace metabolic conversions. However, researchers must be aware of potential chromatographic shifts between the deuterated standard and the native analyte, which could affect quantification if not properly addressed during method development.

Future research will focus on refining analytical platforms (like LC-MS/MS) and computational tools to better integrate data from deuterated standards, improving the robustness and reliability of high-throughput MFA.

Computational Chemistry and Molecular Modeling Applications for Deuterated Metabolites

Computational chemistry and molecular modeling are becoming increasingly valuable in predicting and understanding the properties of molecules, including isotopically labeled ones. These in silico methods can provide insights that are difficult to obtain through experimentation alone and can guide the design of future studies.

For a deuterated metabolite like this compound, computational approaches can be applied to:

Predict Kinetic Isotope Effects (KIEs): The primary KIE occurs when a bond to the isotope is broken in the rate-determining step of a reaction, while secondary KIEs involve isotopic substitution at other positions. Computational models can predict the magnitude of the KIE resulting from deuteration at specific positions on the tazarotene molecule. This information is invaluable for medicinal chemists aiming to design new drugs with altered metabolic stability.

Model Molecular Interactions: Molecular docking and simulation can be used to understand how deuteration might affect the binding of tazarotene or its metabolites to metabolic enzymes (like cytochrome P450s) or target receptors. While the electronic properties are nearly identical, the subtle changes in vibrational modes and bond lengths caused by the heavier isotope can influence intermolecular interactions.

Simulate Analytical Behavior: Computational models can help predict the behavior of deuterated compounds in analytical instruments. For example, they can simulate mass spectrometry fragmentation patterns, aiding in the development of sensitive and specific analytical methods. They can also help understand and predict potential shifts in chromatographic retention times.

Table 2: Potential Computational Applications for this compound

| Application Area | Computational Method | Potential Insight |

|---|---|---|

| Metabolic Stability | Quantum Mechanics (QM) Calculations | Prediction of primary and secondary Kinetic Isotope Effects (KIEs) to guide the design of metabolically stable drugs. |

| Enzyme/Receptor Binding | Molecular Docking, Molecular Dynamics (MD) | Analysis of how deuteration might subtly alter binding affinity and conformation within a protein's active site. |

| Analytical Method Development | Mass Spectrometry Simulators | Prediction of fragmentation patterns to optimize MS/MS parameters for enhanced sensitivity and specificity. |

| Chromatography | Quantitative Structure-Retention Relationship (QSRR) | Modeling potential shifts in HPLC retention time between deuterated and non-deuterated analogues. |

By integrating these computational approaches, researchers can accelerate the development of new isotopically labeled tools and gain a deeper mechanistic understanding of the behavior of deuterated compounds like this compound in biological and analytical systems.

Q & A

Q. How can computational modeling bridge gaps in understanding this compound’s off-target effects?

- Methodological Answer : Use ChemProp or DeepChem for toxicity prediction via graph neural networks. Validate predictions with high-content screening (HCS) in primary cells, focusing on mitochondrial membrane potential (JC-1 assay) and ROS production (DCFDA fluorescence). Prioritize targets with >70% structural similarity to known retinoid-binding proteins .

Q. What strategies validate the specificity of this compound’s epigenetic effects in psoriatic keratinocytes?

Q. How should researchers design studies to reconcile conflicting data on this compound’s sulfone metabolite stability?

- Methodological Answer : Conduct forced degradation studies under oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Compare degradation kinetics via Arrhenius plots. Use LC-HRMS to identify degradation products and propose degradation pathways using software like ACD/MS Fragmenter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.